Cas no 889-26-9 (1-(4-Phenoxyphenyl)propan-1-one)

1-(4-Phenoxyphenyl)propan-1-one structure
889-26-9 structure
Product name:1-(4-Phenoxyphenyl)propan-1-one
CAS No:889-26-9
MF:C15H14O2
Molecular Weight:226.27046
CID:707364
PubChem ID:10632999

1-(4-Phenoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-Propanone,1-(4-phenoxyphenyl)-
    • 4’-PHENOXYPROPIOPHENONE
    • 4-phenoxypropiophenone
    • 1-(4-phenoxyphenyl)proapan-1-one
    • 1-(4-Phenoxy-phenyl)-propan-1-on
    • 1-(4-phenoxy-phenyl)-propan-1-one
    • 4'-phenoxyfuropiophenone
    • 4-Phenoxypropiophenon
    • 4'-phenoxy-propiophenone
    • 889-26-9
    • AKOS000112190
    • CS-0250811
    • Z285136984
    • 1-(4-phenoxyphenyl)propan-1-one
    • EN300-52304
    • SCHEMBL1269735
    • 1-(4-Phenoxyphenyl)propan-1-one
    • インチ: InChI=1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3
    • InChIKey: NFDZCBGGPZINEI-UHFFFAOYSA-N
    • SMILES: CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

計算された属性

  • 精确分子量: 226.09900
  • 同位素质量: 226.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 235
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 3.7

じっけんとくせい

  • PSA: 26.30000
  • LogP: 4.07160

1-(4-Phenoxyphenyl)propan-1-one Security Information

1-(4-Phenoxyphenyl)propan-1-one 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-(4-Phenoxyphenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
P322980-250mg
1-(4-Phenoxyphenyl)propan-1-one
889-26-9
250mg
$ 365.00 2022-06-03
Enamine
EN300-52304-1.0g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
1.0g
$470.0 2025-03-21
Enamine
EN300-52304-10.0g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
10.0g
$2024.0 2025-03-21
1PlusChem
1P00GYPX-5g
4-phenoxypropiophenone
889-26-9 95%
5g
$1748.00 2024-04-20
Aaron
AR00GYY9-100mg
4-phenoxypropiophenone
889-26-9 95%
100mg
$207.00 2025-02-10
Aaron
AR00GYY9-50mg
4-phenoxypropiophenone
889-26-9 95%
50mg
$146.00 2025-02-10
A2B Chem LLC
AH90693-250mg
1-(4-Phenoxyphenyl)propan-1-one
889-26-9 95%
250mg
$233.00 2024-04-19
TRC
P322980-25mg
1-(4-Phenoxyphenyl)propan-1-one
889-26-9
25mg
$ 70.00 2022-06-03
Enamine
EN300-52304-0.05g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
0.05g
$88.0 2025-03-21
TRC
P322980-50mg
1-(4-Phenoxyphenyl)propan-1-one
889-26-9
50mg
$ 95.00 2022-06-03

1-(4-Phenoxyphenyl)propan-1-one 関連文献

1-(4-Phenoxyphenyl)propan-1-oneに関する追加情報

Introduction to 1-Propanone,1-(4-phenoxyphenyl)- (CAS No. 889-26-9)

1-Propanone,1-(4-phenoxyphenyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 889-26-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenoxyl group attached to an acetone backbone, has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development. The presence of both aromatic and aliphatic moieties makes it a versatile intermediate for various chemical transformations.

The structure of 1-Propanone,1-(4-phenoxyphenyl)- consists of an acetone core substituted with a 4-phenoxyphenyl group. This arrangement imparts distinct electronic and steric properties, making it a valuable building block in medicinal chemistry. The phenoxyl group, characterized by its oxygen atom's electronegativity, influences the molecule's reactivity and interactions with biological targets. Such features are particularly relevant in the design of bioactive molecules targeting neurological and cardiovascular diseases.

In recent years, the pharmaceutical industry has shown increasing interest in compounds with phenoxyl substituents due to their role in modulating enzyme activity and receptor binding. For instance, derivatives of 1-Propanone,1-(4-phenoxyphenyl)- have been explored as potential inhibitors of kinases and other enzymes involved in cancer pathways. The compound's ability to engage with multiple biological targets makes it a promising candidate for further investigation.

One of the most compelling aspects of 1-Propanone,1-(4-phenoxyphenyl)- is its synthetic utility. The acetone moiety serves as a reactive site for condensation reactions, allowing for the introduction of additional functional groups. This flexibility has enabled chemists to generate libraries of analogs with tailored properties. Recent advances in flow chemistry have further enhanced the synthesis of this compound, enabling scalable production under controlled conditions.

The pharmaceutical applications of 1-Propanone,1-(4-phenoxyphenyl)- extend beyond oncology. Studies have suggested its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The phenoxyl group's ability to cross the blood-brain barrier and interact with amyloid-beta plaques has been a focal point of research. Additionally, its anti-inflammatory properties have been explored in preclinical models, indicating its therapeutic relevance.

From a chemical perspective, the synthesis of 1-Propanone,1-(4-phenoxyphenyl)- involves strategic functionalization of the acetone ring while preserving the integrity of the phenoxyl group. Modern synthetic methodologies have refined these processes, reducing byproducts and improving yields. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce aryl groups efficiently. These advancements underscore the compound's significance in synthetic organic chemistry.

The biological activity of 1-Propanone,1-(4-phenoxyphenyl)- has been evaluated through various in vitro assays. Its interaction with enzymes like cytochrome P450 has been studied to understand its metabolic fate within biological systems. Such insights are crucial for optimizing drug candidates and predicting their pharmacokinetic profiles. Computational modeling has also played a pivotal role in predicting binding affinities and designing derivatives with enhanced efficacy.

In conclusion, 1-Propanone,1-(4-phenoxyphenyl)- (CAS No. 889-26-9) represents a fascinating compound with broad applications in pharmaceutical research and synthetic chemistry. Its unique structure and functional properties make it a valuable tool for drug discovery efforts targeting diverse diseases. As research continues to uncover new therapeutic avenues, this compound is poised to play an increasingly important role in medicinal chemistry.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD